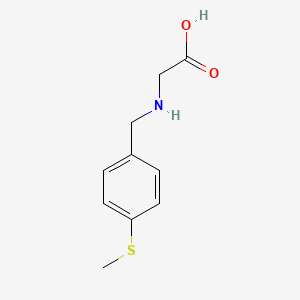

(4-Methylsulfanyl-benzylamino)-acetic acid

CAS No.:

Cat. No.: VC13380334

Molecular Formula: C10H13NO2S

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO2S |

|---|---|

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 2-[(4-methylsulfanylphenyl)methylamino]acetic acid |

| Standard InChI | InChI=1S/C10H13NO2S/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) |

| Standard InChI Key | ILPGKKQLKUVMDB-UHFFFAOYSA-N |

| SMILES | CSC1=CC=C(C=C1)CNCC(=O)O |

| Canonical SMILES | CSC1=CC=C(C=C1)CNCC(=O)O |

Introduction

Structural and Chemical Properties

The molecular formula of (4-methylsulfanyl-benzylamino)-acetic acid is C₁₀H₁₃NO₂S, with a molecular weight of 227.28 g/mol. Its IUPAC name is 2-[(4-methylsulfanylphenyl)methylamino]acetic acid, and its structure features:

-

A benzylamine group (C₆H₅CH₂NH₂) modified with a methylsulfanyl (-S-CH₃) substituent at the para position.

-

An acetic acid (-CH₂COOH) moiety bonded to the amine group.

Key Physicochemical Data

The methylsulfanyl group enhances lipophilicity compared to unsubstituted benzylamino-acetic acids, potentially improving membrane permeability in biological systems .

Synthetic Routes and Methodologies

Multi-Step Organic Synthesis

A related compound, [isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid, is synthesized via:

-

Benzylamine Modification: Introducing the methylsulfanyl group via thioetherification.

-

Amine-Alkylation: Reacting the modified benzylamine with bromoacetic acid or its esters.

-

Hydrolysis: Converting esters to carboxylic acids under acidic or basic conditions.

Analytical Characterization

Spectroscopic Methods

-

NMR: Expected signals include:

-

δ 2.5 ppm (singlet, S-CH₃).

-

δ 3.8 ppm (multiplet, CH₂NH).

-

δ 7.2–7.4 ppm (aromatic protons).

-

-

Mass Spectrometry: Molecular ion peak at m/z 227.28 (C₁₀H₁₃NO₂S).

Chromatographic Techniques

-

HPLC: Retention time varies with mobile phase (e.g., 8–12 minutes using C18 column and acetonitrile/water).

Applications and Industrial Relevance

Medicinal Chemistry

The methylsulfanyl group’s electron-rich nature may enhance binding to hydrophobic enzyme pockets, making the compound a candidate for:

-

Anticancer agents (through reactive oxygen species modulation).

Material Science

Sulfur-containing aromatics are used in:

-

Liquid crystals (due to polarizable S-CH₃ groups).

-

Polymer additives (as stabilizers or crosslinkers).

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current methods for analogs yield ≤80% ; catalytic systems (e.g., palladium) could enhance efficiency.

-

Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

Biological Screening

Priority areas include:

-

MAO-B inhibition assays.

-

In vivo pharmacokinetic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume